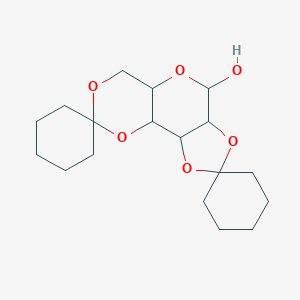

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose

Description

2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose (CAS: 70835-78-8) is a mannose derivative featuring dual cyclohexylidene protecting groups at the 2,3- and 4,6-positions of the pyranose ring. Its molecular formula is C₁₈H₂₈O₆ (molecular weight: 340.41 g/mol), with a stereochemically defined structure that enables selective deprotection and functionalization . This compound is widely used as a building block in carbohydrate chemistry for synthesizing glycoconjugates, glycomimetics, and carbohydrate-based materials for drug delivery and diagnostics .

Properties

InChI |

InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQACDWMYPBKPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397075 | |

| Record name | ST023399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70835-78-8 | |

| Record name | ST023399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70835-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reagents

The synthesis typically begins with D-mannose, a readily available monosaccharide. Key reagents include cyclohexanone, acid catalysts (e.g., p-toluenesulfonic acid or camphorsulfonic acid), and dehydrating agents such as molecular sieves. Protecting group strategies often involve temporary masking of hydroxyls with benzyl or allyl groups to direct regioselective cyclohexylidenation.

Initial Protection of D-Mannose

D-Mannose is first converted to its per-O-silylated or per-O-benzylated derivative to limit unwanted side reactions. For example, treatment with benzaldehyde dimethyl acetal under acidic conditions yields 4,6-O-benzylidene-D-mannose, a precursor for subsequent ketalization.

Cyclohexylidenation Reactions

The critical step involves introducing cyclohexylidene groups. A two-stage process is commonly employed:

-

2,3-O-Cyclohexylidenation : D-Mannose derivatives are refluxed with cyclohexanone and p-toluenesulfonic acid in anhydrous dichloromethane, achieving >80% regioselectivity for the 2,3-position.

-

4,6-O-Cyclohexylidenation : The intermediate is further treated with excess cyclohexanone under Dean-Stark conditions to remove water, driving the reaction to completion.

Example Protocol

One-Pot Double Cyclohexylidenation

Recent methods eliminate intermediate isolation by performing both ketalizations sequentially. Using camphorsulfonic acid as a dual-purpose catalyst, this approach reduces reaction time from 24 h to 8 h, though yields remain comparable (68–70%).

Enzymatic Assistance

Lipase-catalyzed transketalization has been explored to enhance stereocontrol. For instance, Candida antarctica lipase B (CAL-B) in tert-butanol improves α-anomer selectivity (>95%) but requires costly enzymatic preparations.

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

-

NMR Spectroscopy : Distinct signals for ketal protons (δ 1.4–1.8 ppm, multiplet) and anomeric proton (δ 5.2 ppm, doublet, J = 1.8 Hz).

Challenges and Optimization Strategies

Competing Side Reactions

Unwanted 3,4-O-cyclohexylidenation may occur if moisture is present, reducing yields by 15–20%. Strict anhydrous conditions and molecular sieves mitigate this issue.

Scalability Limitations

Large-scale reactions (>100 g) often suffer from inefficient heat distribution, leading to partial decomposition. Continuous flow systems with immobilized acid catalysts are under investigation to address this.

Applications in Glycochemistry

The compound’s primary use lies in synthesizing β-mannosides, which are notoriously difficult to access due to the anomeric effect. By temporarily blocking the 2,3- and 4,6-hydroxyls, nucleophilic attack at the anomeric center is directed to yield β-linked products. Notable applications include:

-

Vaccine Adjuvants : GPI (glycosylphosphatidylinositol) anchors derived from this intermediate show immunostimulatory properties.

-

Drug Delivery Systems : Functionalized derivatives enable targeted release of anticancer agents via carbohydrate-lectin interactions.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose undergoes various chemical reactions, including:

Hydrolysis: Removal of the cyclohexylidene protecting groups under acidic or basic conditions.

Oxidation: Oxidative cleavage of the cyclohexylidene groups using reagents like periodate.

Substitution: Nucleophilic substitution reactions where the hydroxyl groups can be modified.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Periodate oxidation using sodium periodate.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Hydrolysis: Mannopyranose derivatives with free hydroxyl groups.

Oxidation: Cleaved products with aldehyde or carboxylic acid functionalities.

Substitution: Modified mannopyranose derivatives with various substituents.

Scientific Research Applications

Glycobiology Research

Overview

Glycobiology is the study of carbohydrates and their biological roles. 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose serves as a crucial biochemical reagent in this field.

Applications in Glycobiology

- Synthesis of Glycoconjugates : It is used to synthesize β-mannosides, which are important for studying glycoproteins and glycolipids .

- Antibody-Drug Conjugates (ADCs) : The compound is involved in the development of ADCs, which are designed to target specific cells for cancer therapy .

- Cell Signaling Studies : It plays a role in understanding cellular mechanisms related to apoptosis, inflammation, and immune responses .

Chemical Synthesis

Overview

In chemical synthesis, this compound functions as a protective group for hydroxyl functionalities in carbohydrate chemistry.

Applications in Synthesis

- Protective Group Chemistry : It protects hydroxyl groups during multi-step synthesis processes, facilitating the formation of complex carbohydrate structures .

- Custom Synthesis Services : Various companies offer custom synthesis services that include modifications of this compound for specific research needs .

Biomedical Research

Overview

The compound's properties have made it significant in biomedical research, particularly in drug development and disease modeling.

Applications in Biomedical Research

- Anti-infection Studies : Investigated for its potential effects against various pathogens including viruses and bacteria .

- Neuronal Signaling Pathways : Used to explore pathways related to neuronal signaling and neurodegenerative diseases .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Glycoconjugate Synthesis | Demonstrated successful synthesis of β-mannosides using this compound as a precursor. |

| Study 2 | Antibody-Drug Conjugates | Showed enhanced targeting of cancer cells using ADCs developed with this compound. |

| Study 3 | Infection Models | Found that derivatives of this compound exhibited inhibitory effects on viral replication in vitro. |

Mechanism of Action

The compound acts by protecting specific hydroxyl groups in mannopyranose, allowing selective reactions at other positions. This selective protection is crucial in the synthesis of complex carbohydrates and glycoconjugates. The cyclohexylidene groups are stable under various conditions but can be selectively removed when needed .

Comparison with Similar Compounds

2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose (CAS: 140147-37-1)

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-α-D-mannopyranoside

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-Oxide

- Protecting Groups : Benzyl at 2,3- and benzylidene at 4,6-positions.

- Key Properties: Benzyl groups are stable under acidic conditions but removable via hydrogenolysis. Used to study glycosidic bond formation mechanisms .

Stability Comparison

- Cyclohexylidene : High stability in acidic environments due to bulky groups; ideal for multi-step syntheses .

- Benzylidene: Moderate stability; compatible with hydrogenolysis but sensitive to strong acids .

Table 1: Molecular and Functional Comparison

Biological Activity

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is a carbohydrate derivative that has garnered attention in the field of glycobiology due to its structural complexity and potential biological applications. This compound is characterized by its unique cyclohexylidene groups, which enhance its stability and interaction with biological systems. The study of its biological activity is crucial for understanding its potential applications in biomedicine and biotechnology.

- Molecular Formula : C18H28O6

- Molecular Weight : 340.41 g/mol

- CAS Number : 70835-78-8

Biological Significance

This compound serves as a biochemical reagent in glycobiology research, which explores the structure, synthesis, and biology of carbohydrates. Its applications extend to understanding protein-glycan interactions and the role of glycans in various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in glycan formation and degradation. It may influence:

- Enzymatic Activity : By acting as an inhibitor or substrate for glycosyltransferases.

- Cell Signaling : Modulating pathways associated with cell proliferation and differentiation through glycan-mediated recognition.

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

| Study | Cell Line | Observed Effects |

|---|---|---|

| U937 (human myeloid leukemia) | Significant inhibition of cell proliferation | |

| Various tumor cell lines | Tumor-specific cytotoxicity observed |

In a recent study published in PMC, the compound demonstrated effective inhibition on the proliferation of U937 cells, suggesting potential anticancer properties .

Case Studies

Applications in Glycobiology

The compound's role as a biochemical reagent is pivotal in:

- Studying Glycan Structures : It aids in elucidating complex carbohydrate structures and their biological implications.

- Drug Development : Its properties may be harnessed for designing novel therapeutics targeting glycan-related diseases.

Q & A

Q. What are the optimal protecting group strategies for synthesizing 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose?

Cyclohexylidene groups are selected to block hydroxyls at the 2,3 and 4,6 positions due to their stability under acidic and basic conditions, enabling selective reactivity at unprotected positions. For example, acetylation or benzylation (e.g., in methyl glycosides) is often performed using acetic anhydride-pyridine or benzyl halides in inert solvents like dichloromethane (DCM) . Cyclohexylidene groups are preferred over acetyl or benzyl for their orthogonal stability, reducing side reactions during glycosylation .

Q. How is the structure of 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose confirmed?

Key methods include:

- NMR Spectroscopy : Analyze -NMR signals for characteristic cyclohexylidene protons (δ ~1.5–2.0 ppm) and anomeric protons (δ ~4.4–5.0 ppm). Coupling constants () confirm stereochemistry (e.g., ≈ 1–3 Hz for α-configuration) .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na] peaks matching calculated values) .

- Elemental Analysis : Confirms C/H ratios (e.g., Anal. Calc. vs. Found discrepancies <0.3%) .

Advanced Research Questions

Q. How can stereochemical fidelity be ensured during glycosylation using this compound as a donor?

Stereocontrol relies on:

- Promoter Systems : Use NIS/TfOH or AgOTf to activate thioglycoside donors, favoring α/β-selectivity via neighboring group participation .

- Solvent and Temperature : Anhydrous DCM with 4Å molecular sieves minimizes hydrolysis. Low temperatures (−40°C to 0°C) suppress side reactions .

- Protecting Group Compatibility : Cyclohexylidene groups resist glycosylation conditions, unlike acetyl groups, which may migrate or hydrolyze .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR signals or mass discrepancies)?

- Impurity Analysis : Check for incomplete protection by comparing -NMR integration ratios (e.g., benzyl or acetyl protons) .

- Side Reactions : Investigate potential migration of protecting groups (e.g., acetyl → 3-O-acetyl formation) via 2D NMR (COSY, HSQC) .

- Crystallization/Purification : Recrystallize from ethanol or use flash chromatography to isolate pure products .

Q. What methodological challenges arise when integrating this compound into oligosaccharide synthesis?

- Regioselectivity : Use temporary protecting groups (e.g., levulinoyl) to direct glycosylation to specific hydroxyls .

- Orthogonal Deprotection : Remove cyclohexylidene groups selectively via mild acid (e.g., 80% acetic acid) without cleaving benzyl or acetyl groups .

- Functionalization : Introduce bioorthogonal handles (e.g., isothiocyanate groups) for glycoconjugate studies via post-synthetic modifications .

Methodological Design Considerations

Q. How can researchers optimize glycosylation yields with this donor in complex oligosaccharide assembly?

- Donor-Acceptor Ratio : Use 1.5–2.0 equivalents of donor to drive reactions to completion .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired α/β-linkages (e.g., −20°C for α-selectivity) .

- Monitoring Tools : TLC (e.g., 10% HSO staining) or HPLC tracks reaction progress .

Q. What strategies mitigate side reactions during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.